molecular formula C105H91BrO14 B3034104 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide CAS No. 137472-17-4

3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide

Cat. No.: B3034104
CAS No.: 137472-17-4
M. Wt: 1656.7 g/mol
InChI Key: ZCZKYSOONGSDFE-UHFFFAOYSA-N
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Description

3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide is a useful research compound. Its molecular formula is C105H91BrO14 and its molecular weight is 1656.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a poly (aryl ether) dendron and is used in the preparation of dendronized catalysts . The specific targets would depend on the nature of the catalyst and the reaction it is designed to facilitate.

Mode of Action

The mode of action of this compound is likely related to its structure as a dendron. Dendrons are highly branched molecules that can interact with various substrates in a catalytic reaction . The specific mode of action would depend on the reaction it is involved in. For example, it could be involved in the Henry reaction or the Suzuki-Miyaura reaction .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules. For example, the compound is heat sensitive and should be stored at temperatures between 0-10°C .

Properties

IUPAC Name

1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H91BrO14/c106-62-85-41-92(115-71-90-51-102(117-73-86-43-94(107-63-77-25-9-1-10-26-77)56-95(44-86)108-64-78-27-11-2-12-28-78)60-103(52-90)118-74-87-45-96(109-65-79-29-13-3-14-30-79)57-97(46-87)110-66-80-31-15-4-16-32-80)55-93(42-85)116-72-91-53-104(119-75-88-47-98(111-67-81-33-17-5-18-34-81)58-99(48-88)112-68-82-35-19-6-20-36-82)61-105(54-91)120-76-89-49-100(113-69-83-37-21-7-22-38-83)59-101(50-89)114-70-84-39-23-8-24-40-84/h1-61H,62-76H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZKYSOONGSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)COC4=CC(=CC(=C4)CBr)OCC5=CC(=CC(=C5)OCC6=CC(=CC(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC(=CC(=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H91BrO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Reactant of Route 2
Reactant of Route 2
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Reactant of Route 3
Reactant of Route 3
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Reactant of Route 4
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Reactant of Route 5
Reactant of Route 5
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Reactant of Route 6
Reactant of Route 6
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide

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